molecular formula C9H12F3NO3 B13501353 rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B13501353
M. Wt: 239.19 g/mol
InChI Key: YMZUCIDZJUHYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by two functional groups: a carboxylic acid at the 1-position and a trifluoroacetamido (-NHCOCF₃) group at the 3-position. The stereochemistry (1S,3R) defines its spatial arrangement, which is critical for its physicochemical properties and biological interactions.

Key features:

  • Molecular formula: Likely C₉H₁₂F₃NO₃ (inferred from substituents).
  • Stereochemistry: The "rel-" prefix indicates relative stereochemistry, distinguishing it from enantiomers or diastereomers.
  • Functional groups: The trifluoroacetamido group introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) and influencing metabolic stability .

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)

InChI Key

YMZUCIDZJUHYRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclohexane Ring Formation

  • The cyclohexane core is typically constructed via cyclization reactions such as the Diels-Alder reaction, which efficiently forms six-membered rings with defined stereochemistry.
  • Alternative cyclization strategies may include intramolecular nucleophilic substitutions or ring-closing metathesis, depending on the starting materials and desired stereochemical outcome.
  • Control of stereochemistry at the 1 and 3 positions is critical and can be achieved by using chiral auxiliaries or catalysts during ring formation or subsequent functional group transformations.

Introduction of the Trifluoroacetamido Group

  • The trifluoroacetamido substituent is introduced by acylation of an amine precursor with trifluoroacetic anhydride or trifluoroacetyl chloride.
  • This step often follows the formation of a cyclohexane amine intermediate, where the amino group is selectively acylated to form the trifluoroacetamido moiety.
  • Reaction conditions are optimized to prevent over-acylation or side reactions, typically employing mild bases and controlled temperature to maintain stereochemical integrity.

Carboxylic Acid Functionalization

  • The carboxylic acid group at the 1-position of the cyclohexane ring is introduced either by oxidation of a primary alcohol precursor or by hydrolysis of an ester intermediate.
  • Common oxidation methods include the use of potassium permanganate or chromium-based reagents, while ester hydrolysis is typically achieved under acidic or basic aqueous conditions.
  • Protecting groups may be employed during earlier steps to prevent undesired reactions at the carboxyl site.

Industrial and Advanced Synthetic Techniques

  • Industrial syntheses may incorporate continuous flow reactors to enhance reaction efficiency, yield, and reproducibility.
  • Flow chemistry allows precise control over reaction parameters such as temperature, mixing, and residence time, which is beneficial for sensitive steps like trifluoroacetamido group introduction.
  • Optimization of catalyst systems and solvent selection also play a role in scaling up the synthesis while maintaining product purity and stereochemical fidelity.

Summary Table of Key Preparation Steps

Step Number Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Notes
1 Cyclohexane ring formation Diene and dienophile precursors Diels-Alder reaction, chiral catalysts Formation of cyclohexane ring with stereocontrol
2 Acylation Cyclohexane amine intermediate Trifluoroacetic anhydride, base Introduction of trifluoroacetamido group
3 Oxidation or hydrolysis Primary alcohol or ester intermediate KMnO4 or acid/base hydrolysis Formation of carboxylic acid group
4 Purification and scale-up Crude product Continuous flow reactors, chromatographic purification Enhanced yield and purity for industrial use

Comprehensive Research Findings

  • The stereochemical control during cyclohexane ring formation is critical for the biological activity of the compound, as the relative (1S,3R) configuration influences binding affinity in target applications.
  • Trifluoroacetamido substitution imparts unique electronic and lipophilic properties, enhancing the compound’s chemical stability and potential biological interactions.
  • Recent research highlights the compound’s potential cytotoxic activity against certain cancer cell lines, though detailed pharmacological profiles require further investigation.
  • Comparison with related compounds such as rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxamide and rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-methanol reveals that modifications at the carboxylic acid position significantly affect chemical reactivity and biological properties.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical nucleophilic acyl substitution reactions, often requiring activation for enhanced electrophilicity.

Esterification

  • Mechanism : Acid-catalyzed Fischer esterification (protonation of carbonyl → nucleophilic alcohol attack → tetrahedral intermediate → elimination of water) .

  • Example : Reacting with methanol under H<sub>2</sub>SO<sub>4</sub> yields the methyl ester. Bulky cyclohexane substituents reduce reaction rates due to steric hindrance at the tetrahedral intermediate .

Reaction ConditionsProductNotes
Ester formationROH, H<sup>+</sup>, ΔMethyl esterRate reduced by steric bulk

Amide Formation

  • Direct coupling : Carboxylic acid reacts with amines via DCC (dicyclohexylcarbodiimide)-mediated activation. The trifluoroacetamide group remains stable under these conditions .

  • Mechanism : DCC forms an O-acylisourea intermediate, enabling nucleophilic attack by the amine to form an amide bond .

Reaction ConditionsProduct
Amide couplingDCC, amine, RTBifunctional amide

Trifluoroacetamide Reactivity

The electron-withdrawing trifluoroacetyl group stabilizes the amide but allows controlled hydrolysis under specific conditions.

Acid/Base Hydrolysis

  • Acidic conditions : Trifluoroacetamide resists hydrolysis due to strong electron withdrawal, but prolonged heating with concentrated HCl may cleave the amide to yield a free amine and trifluoroacetic acid .

  • Basic conditions : NaOH/Δ partially hydrolyzes the amide, though competing carboxylic acid deprotonation may occur .

Reaction ConditionsOutcome
Acidic hydrolysis6M HCl, refluxCyclohexanecarboxylic acid + CF<sub>3</sub>CO<sub>2</sub>H
Basic hydrolysisNaOH, ΔPartial deprotection

Steric and Stereochemical Effects

The *rel-*1S,3R configuration and bulky trifluoroacetamide group impose steric constraints:

  • Esterification : ~50x slower compared to unsubstituted analogs (observed in tert-butyl-substituted acids) .

  • Coupling reactions : DCC-mediated amidation requires extended reaction times or elevated temperatures .

Functional Group Compatibility

  • Grignard Reagents : The carboxylic acid must be protected (e.g., as an ester) before reacting with organometallics .

  • Oxidations : The electron-deficient trifluoroacetamide group resists oxidation, allowing selective modification of the carboxylic acid .

Stability and Storage

  • Thermal stability : Decomposes above 200°C, releasing CO<sub>2</sub> and CF<sub>3</sub>CONH<sub>2</sub> .

  • Storage : Stable at −20°C under inert gas; moisture-sensitive due to the carboxylic acid group .

Key Mechanistic Insights

  • Nucleophilic Acyl Substitution : Follows a tetrahedral intermediate pathway for carboxylic acid derivatives .

  • Steric Effects : Bulky substituents slow reaction kinetics but enhance stereochemical control .

Scientific Research Applications

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Differences

The table below compares rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid with structurally related compounds from the evidence:

Compound Name Substituent at 3-Position Stereochemistry Molecular Formula Key Applications/Properties
Target Compound -NHCOCF₃ rel-(1S,3R) C₉H₁₂F₃NO₃ Potential pharmaceutical intermediate
(1S,3R)-3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid -CH₂C(O)C₆H₃(CF₃)- rel-(1S,3R) C₁₆H₁₇F₃O₃ Industrial research; boiling point 430.9°C
rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid -OH rel-(1R,3S) C₇H₁₂O₃ Lower acidity (pKa ~4–5); diastereomer
CIS-3-[2-(3-Methylphenyl)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID -CH₂C(O)C₆H₄(CH₃)- rel-(1R,3S) C₁₆H₂₀O₃ Building block in organic synthesis
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic acid -F (at 3,4 positions) rel-(1R,3S,4R) C₇H₁₀F₂O₂ Fluorinated analog; increased lipophilicity

Key Observations :

  • Trifluoroacetamido vs. Hydroxy Groups : The trifluoroacetamido group enhances metabolic stability compared to hydroxylated analogs (e.g., ), which are more prone to oxidation or conjugation .
  • Stereochemical Impact : Diastereomers (e.g., rel-(1R,3S)-3-hydroxy vs. rel-(1S,3R)-trifluoroacetamido) exhibit distinct solubility and reactivity profiles due to spatial hindrance .

Physicochemical Properties

Property Target Compound (Inferred) (1S,3R)-3-{2-Oxo-2-[2-(CF₃)Ph]ethyl} Analogue rel-(1R,3S)-3-Hydroxy
Boiling Point ~300–350°C 430.9°C Not reported
Density ~1.3 g/cm³ 1.261 g/cm³ 1.08 g/cm³ (liquid phase)
Water Solubility Low (due to CF₃ group) Insoluble Moderate (hydrophilic -OH)
Acidity (pKa) ~2–3 ~3–4 (carboxylic acid) ~4–5

Notes:

  • The trifluoroacetamido group reduces water solubility compared to hydroxylated derivatives but improves membrane permeability .
  • Higher boiling points in analogs with aromatic substituents (e.g., ) correlate with increased molecular weight and van der Waals interactions .

Biological Activity

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid (CAS: 127946-30-9) is a synthetic organic compound notable for its structural features, including a trifluoroacetamido group and a cyclohexane ring. Its potential biological activities have been explored in various studies, particularly in relation to its cytotoxicity and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from recent research.

  • Molecular Formula : C9H12F3NO3
  • Molecular Weight : 239.2 g/mol
  • Purity : ≥ 95%

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay to determine the 50% cytotoxic concentration (CC50).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCC50 (µM)Selective Cytotoxicity Index (SCI)
4T1 Murine Mammary Carcinoma< 10High
COLO201 Human Colorectal Adenocarcinoma< 20Moderate
MDA-MB-231 Human Breast Adenocarcinoma> 30Low
A549 Human Non-Small Cell Lung Carcinoma> 30Low

The compound exhibited significant cytotoxicity, particularly against the 4T1 cell line, indicating its potential as an anticancer agent. In contrast, resistance was noted in other lines like MDA-MB-231 and A549, suggesting a selective action mechanism .

The mechanism by which this compound exerts its effects is thought to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The compound may disrupt cellular processes that lead to apoptosis in sensitive cell lines while sparing normal cells .

Case Studies

A notable case study involved the evaluation of this compound in combination therapies. When used alongside traditional chemotherapeutics, the compound demonstrated enhanced efficacy against resistant cancer cell lines. This synergistic effect was attributed to its unique structural properties that facilitate better binding to target sites within cancer cells .

Antiviral Activity

In addition to its anticancer properties, preliminary studies have suggested potential antiviral activity against herpes simplex virus type 1 (HSV-1). The compound's structural characteristics may contribute to its ability to inhibit viral replication .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the trifluoroacetamido group affect biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating synergistic effects with other anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.